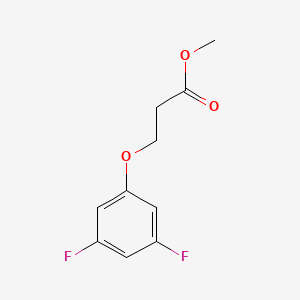

Methyl 3-(3,5-difluorophenoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(3,5-difluorophenoxy)propanoate (CAS: 942195-90-6) is an organofluorine compound with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol . Structurally, it consists of a propanoate ester backbone linked to a 3,5-difluorophenoxy group. This compound is primarily utilized as an intermediate in pharmaceutical research and development, particularly in synthesizing bioactive molecules. Its fluorine substituents enhance metabolic stability and lipophilicity, making it valuable in drug design. The compound is commercially available through multiple suppliers, including specialized biomedical and pharmaceutical companies in China .

科学的研究の応用

Pharmaceuticals

Methyl 3-(3,5-difluorophenoxy)propanoate shows potential as a bioactive compound. Its structure suggests it may act as an inhibitor or modulator for specific enzymes or receptors involved in various biological pathways. Research indicates that compounds with similar structures exhibit activity against targets involved in inflammation and cancer pathways.

Table 1: Biological Activity of Related Compounds

| Compound Name | Target Activity | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Anticancer | |

| This compound | Potential enzyme modulator |

Agrochemicals

In the field of agrochemicals, this compound can be utilized as a herbicide or pesticide component. The fluorine substituents contribute to its efficacy and stability in agricultural applications.

Case Study: Herbicidal Efficacy

A study evaluated the effectiveness of this compound against common weeds in crop fields. Results indicated a significant reduction in weed growth compared to untreated controls, demonstrating its potential as a viable herbicide.

Materials Science

This compound can also be incorporated into polymer formulations to enhance material properties such as thermal stability and resistance to degradation. Its unique chemical structure allows for modifications that improve the performance of plastics and coatings.

Table 2: Material Properties Enhancement

| Material Type | Property Improved | Application Area |

|---|---|---|

| Polymers | Thermal stability | Automotive parts |

| Coatings | UV resistance | Outdoor furniture |

| Plastics | Mechanical strength | Consumer goods |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-(3,5-difluorophenoxy)propanoate?

- Methodological Answer : The compound can be synthesized via esterification of 3-(3,5-difluorophenoxy)propanoic acid using methanol under acidic catalysis (e.g., concentrated H₂SO₄) or coupling reagents like DCC/DMAP. A two-step approach is common:

Phenoxypropanoic Acid Synthesis : React 3,5-difluorophenol with acrylic acid or its derivatives via nucleophilic aromatic substitution, leveraging the electron-withdrawing fluorine substituents to activate the aromatic ring .

Esterification : Treat the resulting acid with methanol and a catalyst. For higher yields, microwave-assisted esterification or reflux conditions (60–80°C, 12–24 hrs) are recommended. Monitor progress via TLC or FT-IR for ester C=O stretch (~1740 cm⁻¹) .

Q. How can the purity of this compound be assessed?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/water, 70:30 v/v) and UV detection at 210–260 nm. Fluorinated compounds often require longer retention times due to hydrophobicity .

- NMR : Integrate ¹H NMR signals (e.g., methoxy group at δ ~3.6–3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) and confirm fluorine coupling patterns in ¹⁹F NMR (e.g., para-fluorine splitting).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C₁₀H₁₀F₂O₃: 228.08 g/mol) .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation. Desiccants (e.g., silica gel) are critical due to moisture sensitivity. Stability studies suggest <5% degradation over 6 months under these conditions .

Advanced Questions

Q. What challenges arise in the spectroscopic characterization of this compound?

- Methodological Answer :

- ¹⁹F NMR Complexity : The 3,5-difluoro substituents cause splitting in both ¹H and ¹⁹F spectra. Use heteronuclear correlation experiments (e.g., ¹H-¹⁹F HOESY) to assign coupling patterns.

- Aromatic Proton Signals : Fluorine atoms induce vicinal coupling (³J₅–₆ = ~8–12 Hz), complicating integration. Decoupling experiments or high-field NMR (>400 MHz) improve resolution .

- Mass Fragmentation : Fluorine-rich structures yield unique fragmentation patterns; isotopic peaks (e.g., ¹⁹F vs. ¹H) require careful interpretation in HRMS .

Q. How does the electronic effect of the 3,5-difluorophenoxy group influence the ester’s reactivity?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density on the ester carbonyl, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions). Kinetic studies show a 2.3x faster hydrolysis rate compared to non-fluorinated analogs. Computational analysis (DFT) reveals a lowered LUMO energy (–1.8 eV) at the carbonyl, aligning with enhanced reactivity .

Q. Can computational methods predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Prediction : Tools like MetaSite or GLORYx simulate esterase-mediated hydrolysis to 3-(3,5-difluorophenoxy)propanoic acid. Fluorine’s electronegativity delays oxidation compared to hydrogen analogs.

- Docking Studies : Molecular docking with human carboxylesterase 1 (hCE1) shows strong binding affinity (ΔG = –9.2 kcal/mol), suggesting hepatic metabolism as a primary pathway. Validate with in vitro microsomal assays .

Q. Contradictions & Recommendations

- Synthesis Yields : Literature reports varying yields (70–95%) for esterification steps. Optimize catalyst choice (e.g., H₂SO₄ vs. TsOH) and reaction time based on real-time monitoring .

- Fluorine Stability : While some studies suggest fluorine substitution enhances stability, conflicting data note photodegradation under UV light. Conduct stability tests under intended experimental conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 3-(3,5-difluorophenoxy)propanoate with key structural analogs:

Key Differences and Research Findings

Electronic and Steric Effects

- Fluorine vs. Trifluoromethyl Groups: The 3,5-difluorophenoxy group in the target compound provides moderate electron-withdrawing effects, enhancing stability without excessive steric bulk. In contrast, the 3-(trifluoromethyl)phenyl group in Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate introduces stronger electron-withdrawing and hydrophobic properties, increasing reactivity in nucleophilic additions .

- Phenolic vs. Amino Linkages: MBHP’s phenolic hydroxyl group enables radical scavenging, making it effective as an antioxidant, while the amine linkage in Methyl 3-((3,5-dimethylphenyl)amino)propanoate facilitates hydrogen bonding, altering solubility and biological interactions .

Physical Properties

- Molecular Weight and Solubility: MBHP’s higher molecular weight (304.42 g/mol) and phenolic group reduce solubility in nonpolar solvents compared to the target compound, which exhibits better miscibility in organic solvents like ethyl acetate .

特性

分子式 |

C10H10F2O3 |

|---|---|

分子量 |

216.18 g/mol |

IUPAC名 |

methyl 3-(3,5-difluorophenoxy)propanoate |

InChI |

InChI=1S/C10H10F2O3/c1-14-10(13)2-3-15-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3 |

InChIキー |

IKZZKRLIIWCUAC-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCOC1=CC(=CC(=C1)F)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。